8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, also known as MDQ, is a heterocyclic compound that has been widely used in scientific research for its unique properties. MDQ is a potent antioxidant and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Antitumor and Antineoplastic Agents
A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth significantly in mice without obvious signs of toxicity. It demonstrated high antiproliferative activity across a panel of human tumor cell lines and disrupted tumor vasculature, indicating potential as a novel class of tubulin-binding tumor-vascular disrupting agents. The evaluation of synthetic analogues suggested enhanced antitumor activity and improved drug-like properties with appropriate substitutions on the quinazoline ring (Cui et al., 2017).
Corrosion Inhibition
Quinoxalinone derivatives, specifically (E)-3-styrylquinoxalin-2(1H)-one and its analogues, were synthesized and characterized for their inhibitory effects on mild steel corrosion in a 1.0 M HCl medium. These compounds acted as mixed-type inhibitors, with their efficiency depending on concentrations. Their adsorption on steel surfaces followed the Langmuir model, indicating potential applications in corrosion protection (Tazouti et al., 2016).
Antimalarial Activity
3-Methoxy-4-methoxycarbonyl-1,2-dioxanes, closely related to quinoxalinone derivatives, showcased potential as scaffolds for antimalarial drugs. An optimized synthesis of these compounds allowed for the generation of a new family of 1,2-dioxane-4-carboxamides with notable in vitro activities against both chloroquine-sensitive and resistant P. falciparum strains. This finding highlights the versatility of the dioxane scaffold in developing antimalarial therapies (Lombardo et al., 2014).
Anti-Tubercular Agents
The discovery of 1,2,3-triazole-based quinoxaline-1,4-di-N-oxide derivatives as potential anti-tubercular agents was reported, with synthesized compounds displaying minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains. Among these, specific compounds exhibited moderate to significant anti-tubercular activity, underscoring the potential of quinoxaline derivatives in tuberculosis treatment (Srinivasarao et al., 2020).
properties
IUPAC Name |
8-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-4,10H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUQFCQWKGCIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
1566145-35-4 |
Source
|
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.